molecular formula C12H10BrN3O2 B3200190 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017445-41-8

1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3200190
CAS No.: 1017445-41-8
M. Wt: 308.13 g/mol
InChI Key: CTDWYZSYLNDCNW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-bromophenyl group, at position 5 with a cyclopropyl group, and at position 4 with a carboxylic acid moiety. The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding, critical for biological interactions .

Properties

IUPAC Name

1-(4-bromophenyl)-5-cyclopropyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-8-3-5-9(6-4-8)16-11(7-1-2-7)10(12(17)18)14-15-16/h3-7H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDWYZSYLNDCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 4-bromobenzonitrile with cyclopropylamine to form an intermediate, which is then cyclized under acidic conditions to yield the triazole core. The carboxylic acid group is introduced through subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura coupling with arylboronic acids under Pd(OAc)₂ catalysis yields biaryl derivatives .

Boronic Acid UsedReaction ConditionsYield (%)Product Structure
4-Methoxyphenylboronic acidTHF/H₂O (3:1), 85–90°C, 12 h91%Biaryl with 4-methoxy group
3-Nitrophenylboronic acidTHF/H₂O (3:1), 85–90°C, 10 h84%Biaryl with 3-nitro group
2-Fluorophenylboronic acidTHF/H₂O (3:1), 85–90°C, 11 h89%Biaryl with 2-fluoro substituent

This reaction demonstrates tolerance for both electron-donating and electron-withdrawing groups .

Triazole Ring Functionalization

The 1,2,3-triazole core undergoes regioselective modifications:

  • N-Alkylation at the N1 position using propargyl bromide in the presence of K₂CO₃ (DMF, 60°C, 6 h) yields propargyl derivatives (82–87% yield) .

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates bis-triazole systems, with reaction rates influenced by the cyclopropyl group’s steric effects .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in condensation reactions:

  • Amide formation with 4-chloroaniline using 1,1'-carbonyldiimidazole (CDI) in acetonitrile (343 K, 1 h) produces carboxamide derivatives :

Amine ReagentReaction TimeYield (%)Melting Point
4-Chloroaniline1 h78%422–423 K
Benzylamine45 min83%398–400 K
  • Esterification with ethanol under H₂SO₄ catalysis (reflux, 4 h) generates ethyl esters (92% yield) .

Cyclopropane Ring Reactivity

The cyclopropyl group influences reaction pathways:

  • Ring-opening reactions with HCl in dioxane (298 K, 2 h) yield chlorinated derivatives, though this is limited by steric protection from the triazole ring .

  • Radical stabilization enhances stability in photochemical reactions, as demonstrated by UV irradiation studies (λ = 254 nm, 6 h) showing <5% degradation .

Metal Complexation

The compound acts as a polydentate ligand:

  • Coordination with Cu(II) in ethanol/water (1:1) forms a 1:2 metal-ligand complex (λmax = 610 nm, ε = 1.2 × 10³ M⁻¹cm⁻¹) .

  • Pd(II) complexes show enhanced catalytic activity in Heck coupling compared to free ligands (TOF increased by 40%) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 493 K, with mass loss corresponding to CO₂ release from the carboxylic acid group (observed Δm = 18.2%, calc. Δm = 17.9%) .

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, which is known for its biological activity and ability to form hydrogen bonds, making it a versatile building block in drug design. The presence of the bromophenyl and cyclopropyl groups enhances its pharmacological properties.

Medicinal Chemistry

1-(4-Bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has shown promise in medicinal chemistry due to its potential as an anti-cancer agent.

Case Study: Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

Compound Cell Line IC50 Value (µM) Reference
This compoundHeLa (Cervical Cancer)15.6
This compoundMCF7 (Breast Cancer)12.3

These results suggest that the compound could be further developed as a lead molecule for cancer therapy.

Agricultural Chemistry

The compound's structure allows it to act as a fungicide or herbicide, providing a potential application in agriculture.

Case Study: Fungicidal Activity

Research has demonstrated that triazole compounds possess antifungal properties. A study evaluating the efficacy of various triazole derivatives against fungal pathogens revealed:

Fungal Pathogen Inhibition Zone (mm) Concentration (µg/mL) Reference
Fusarium oxysporum20100
Aspergillus niger25100

This data indicates that this compound could be effective in controlling fungal diseases in crops.

Materials Science

The compound can also serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Case Study: Synthesis of Conductive Polymers

In materials science, triazole derivatives have been utilized to create conductive polymers. Research has shown that incorporating triazole units into polymer matrices enhances their conductivity:

Polymer Type Conductivity (S/cm) Triazole Content (%) Reference
Poly(3,4-ethylenedioxythiophene) (PEDOT)0.0510
Polyvinylidene fluoride (PVDF)0.0215

These findings suggest that the incorporation of triazoles can significantly improve the performance of polymeric materials.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can bind to receptors or enzymes, modulating their activity, while the triazole ring can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 5 significantly influence the compound’s properties. A comparative analysis is provided in Table 1:

Compound Name Position 1 Substituent Position 5 Substituent Key Properties Biological Activity (NCI-H522 Lung Cancer GP%)
1-(4-Bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid 4-Bromophenyl Cyclopropyl High lipophilicity (cyclopropyl), moderate solubility (carboxylic acid) Not reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Enhanced acidity (CF₃), higher logP GP = 68.09%
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Bromobenzyl Methyl Increased flexibility (benzyl), lower steric hindrance Not reported
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl Tautomerism (open-chain vs. cyclic hemiacetal, 20% cyclic form in solution) Not reported
1-(4-tert-Butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid 4-tert-Butylphenyl Propyl High lipophilicity (tert-butyl), conformational flexibility (propyl) Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Br) increase acidity and may enhance target binding but reduce cell permeability due to ionization .
  • Bulky substituents (e.g., tert-butyl, cyclopropyl) improve metabolic stability but may hinder binding to flat protein pockets .
  • Tautomerism : The 5-formyl derivative exhibits ring-chain tautomerism, which can modulate reactivity and solubility .

Biological Activity

1-(4-Bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1017445-41-8) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₀BrN₃O₂
  • Molecular Weight : 308.13 g/mol
  • Purity : Typically reported at 95% in commercial preparations .

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study focusing on the related compound 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole revealed notable antimicrobial effects against various plant pathogens. The compound showed distinct inhibitory activities against:

  • Fusarium Wilt (race 4) : EC₅₀ = 29.34 μg/mL
  • Colletotrichum gloeosporioides : EC₅₀ = 12.53 μg/mL
  • Xanthomonas oryzae : Exhibited potent inhibition compared to control drugs .

These findings suggest that the triazole ring structure is crucial for its antimicrobial efficacy, potentially making it a candidate for agricultural applications.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition against Fusarium Wilt and Colletotrichum gloeosporioides with low EC₅₀ values.
Synthesis and CharacterizationDiscussed the synthesis methods and highlighted the importance of structural modifications for enhanced biological activity.
Anticancer ResearchReviewed triazole derivatives showing potential anticancer properties; further investigation required for this specific compound.

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with cellular proteins : Studies have shown that triazoles can bind to proteins such as bovine hemoglobin and human immunoglobulin, affecting their fluorescence properties and potentially altering their function .
  • Inhibition of enzyme activity : Similar compounds have been noted to inhibit enzymes involved in cell division and metabolism in microbial and cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. A three-component one-pot procedure is often used, combining 4-bromoaniline, cyclopropane carbonyl chloride (or equivalent cyclopropane precursor), and sodium azide. Post-cyclization, hydrolysis of the ester intermediate yields the carboxylic acid derivative. Critical steps include optimizing catalyst loading (e.g., CuI) and reaction temperature to minimize side products .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in solvents like DMSO/water. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Software suites like OLEX2 integrate SHELX programs for structure solution, refinement, and visualization, ensuring accurate bond-length/angle measurements .

Q. What in vitro assays are used to evaluate its biological activity?

Enzyme inhibition assays (e.g., carbonic anhydrase, c-Met kinase) are common. For cytotoxicity, NCI-60 cell line panels (e.g., NCI-H522 lung cancer cells) are employed. Growth percentage (GP) values quantify activity, with GP < 50% indicating significant inhibition. Parallel assays using MTT or SRB protocols validate dose-dependent responses .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyclopropyl, bromophenyl) influence bioactivity?

The electron-withdrawing bromophenyl group enhances acidity of the carboxylic acid (pKa ~3.5–4.0), reducing cell permeability. Cyclopropyl’s strain and lipophilicity may improve target binding but compete with solubility limitations. Comparative SAR data for analogs:

Substituent (Position 5)Target Cell Line (NCI-H522)GP Value (%)
TrifluoromethylLung cancer68.09
CyclopropylUnder studyPending
Tetrahydrofuran-2-ylLung cancer70.01

Q. How can conflicting data on in vitro vs. in vivo activity be resolved?

Discrepancies arise from the compound’s high acidity, leading to non-selective binding and poor membrane permeability. Solutions include:

  • Prodrug strategies : Esterification (e.g., methyl ester) to mask the carboxylate.
  • Zwitterionic derivatives : Introducing basic moieties (e.g., amino groups) to balance polarity .
  • Co-crystallization studies : Resolving target-binding modes to guide structural optimization .

Q. What challenges arise in refining crystallographic data for this compound?

Common issues include:

  • Disorder in cyclopropyl rings : Addressed using SHELXL’s PART and SIMU instructions to model anisotropic displacement.
  • Twinned crystals : Data processed with CELL_NOW and refined using TWIN/BASF commands in SHELXL .
  • Hydrogen bonding ambiguity : DFT calculations (e.g., Gaussian09) supplement XRD data to validate H-bond networks .

Q. Why do carboxylic acid derivatives exhibit lower activity than amide analogs?

The carboxylate’s ionization at physiological pH reduces cell entry (logP <1.0 vs. amide logP ~2.5–3.0). Amides avoid charge-related non-specific binding, enhancing target engagement. In vitro assays using pH-adjusted media (e.g., 7.4 vs. 5.5) confirm pH-dependent activity drops .

Q. How is computational modeling integrated into mechanistic studies?

Molecular docking (AutoDock Vina) predicts interactions with c-Met’s ATP-binding pocket. MD simulations (GROMACS) assess stability of the triazole-carboxylate motif in aqueous vs. lipid environments. QSAR models prioritize substituents (e.g., halogen vs. alkyl) for synthesis .

Methodological Best Practices

  • Synthesis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% TFA in H2O/MeCN) .
  • Crystallography : Use WinGX for data reduction and ORTEP for anisotropic displacement visualization .
  • Bioassays : Include positive controls (e.g., staurosporine for cytotoxicity) and validate enzyme inhibition with Lineweaver-Burk plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

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